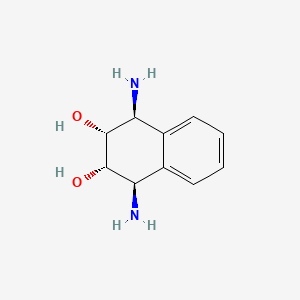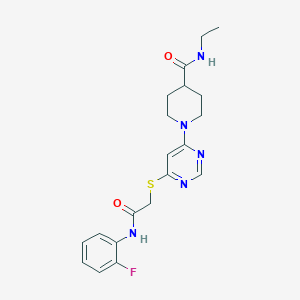
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a complex organic compound featuring a furan ring, a pyridine ring, and a trifluoromethyl-substituted phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 5-(furan-2-yl)pyridine intermediate. This can be achieved through a Suzuki coupling reaction between 5-bromo-2-furancarboxaldehyde and 3-pyridylboronic acid in the presence of a palladium catalyst.
Next, the intermediate undergoes a reductive amination with 3-(4-(trifluoromethyl)phenyl)propanal to form the final product. The reaction conditions often include the use of a reducing agent such as sodium triacetoxyborohydride in an anhydrous solvent like dichloromethane.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized for higher yields and cost-effectiveness. This could involve continuous flow chemistry techniques, which allow for better control over reaction conditions and scalability. Catalysts and reagents are chosen to minimize waste and improve the overall efficiency of the process.
化学反应分析
Types of Reactions
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2,3-dione derivatives, while reduction of a nitro group results in the corresponding amine.
科学研究应用
Chemistry
In chemistry, N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, this compound is explored for its use in the development of new materials with unique properties. Its incorporation into polymers or other materials can impart desirable characteristics such as increased stability or enhanced performance.
作用机制
The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-methylphenyl)propanamide
- N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-chlorophenyl)propanamide
- N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-fluorophenyl)propanamide
Uniqueness
Compared to similar compounds, N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is unique due to the presence of the trifluoromethyl group. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable molecule for various applications.
属性
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O2/c21-20(22,23)17-6-3-14(4-7-17)5-8-19(26)25-12-15-10-16(13-24-11-15)18-2-1-9-27-18/h1-4,6-7,9-11,13H,5,8,12H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSIUSREKMXVRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-cyclopentyl-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2499956.png)
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2499958.png)

![4-{[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]methyl}quinoline](/img/structure/B2499961.png)
![4-methyl-6-(4-phenoxyphenyl)-2-(2-piperidin-1-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2499963.png)


![(6-oxo-8-methyl-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid](/img/structure/B2499970.png)

![N-(2-methoxy-5-methylphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2499972.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2499974.png)

![methyl 4-{2-amino-3-cyano-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridin-4-yl}benzoate](/img/structure/B2499978.png)
